molecular formula C7H14ClNO B6191413 rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo CAS No. 2648862-33-1

rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo

Cat. No. B6191413
CAS RN: 2648862-33-1
M. Wt: 163.6
InChI Key:
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Description

Rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo (referred to as rac-MBAH-HCl) is a cyclic molecule composed of two nitrogen atoms, one oxygen atom, and seven carbon atoms. It is a chiral compound, meaning that it can exist in two mirror-image forms, referred to as enantiomers. Rac-MBAH-HCl is a widely-used compound in the field of synthetic organic chemistry and has been used in several scientific research applications.

Scientific Research Applications

Rac-MBAH-HCl is widely used as a chiral building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals. For example, it has been used to synthesize the anti-inflammatory drug celecoxib, as well as the anti-cancer drug lapatinib. It has also been used in the synthesis of several other drugs, such as the anti-diabetic drug rosiglitazone, the anti-hypertensive drug losartan, and the anti-psychotic drug olanzapine.

Mechanism of Action

Rac-MBAH-HCl is a chiral building block and its mechanism of action is to enable the synthesis of chiral molecules. It is used in the HWE reaction to form α,β-unsaturated esters, which can then be reacted with Grignard reagents to form the desired product. This reaction is highly stereoselective, meaning that it produces the desired product in high yields with a high degree of stereoselectivity.
Biochemical and Physiological Effects
Rac-MBAH-HCl is not known to have any direct biochemical or physiological effects. It is only used as a chiral building block in the synthesis of pharmaceuticals, so its effects are only indirect. The drugs that are synthesized using rac-MBAH-HCl have their own biochemical and physiological effects, which are determined by their specific chemical structures.

Advantages and Limitations for Lab Experiments

Rac-MBAH-HCl is advantageous for use in lab experiments due to its high degree of stereoselectivity and its ability to form α,β-unsaturated esters in high yields. This makes it a useful tool for the synthesis of chiral molecules. However, the reaction requires a base and a catalyst, which can be expensive and difficult to obtain. In addition, the reaction can be difficult to control, as it is sensitive to temperature and other reaction conditions.

Future Directions

There are several potential future directions for the use of rac-MBAH-HCl. One potential direction is the development of new catalysts and reaction conditions that can improve the efficiency and stereoselectivity of the HWE reaction. Another potential direction is the use of rac-MBAH-HCl in the synthesis of other pharmaceuticals, such as antibiotics or antiviral drugs. Finally, rac-MBAH-HCl could be used in the synthesis of other compounds, such as fragrances or dyes.

Synthesis Methods

Rac-MBAH-HCl is synthesized through a process known as the Horner-Wadsworth-Emmons (HWE) reaction. In this process, an aldehyde is reacted with a phosphonate ester in the presence of a base, typically pyridine, to form an α,β-unsaturated ester. The resulting intermediate is then reacted with a Grignard reagent in the presence of a base and a catalyst, typically palladium, to form the desired product. The reaction is typically conducted in a polar solvent such as dichloromethane or tetrahydrofuran.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4S,6R)-6-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo involves the following steps: protection of the amine group, formation of the bicyclic ring system, introduction of the methoxy group, and quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "ethyl chloroacetate", "sodium hydride", "methanol", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Protection of the amine group with ethyl chloroacetate and sodium hydride in methanol", "Formation of the bicyclic ring system through intramolecular cyclization with sodium hydroxide", "Introduction of the methoxy group through reaction with methyl iodide", "Quaternization with hydrochloric acid to form the hydrochloride salt" ] }

CAS RN

2648862-33-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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